molecular formula C13H14N2O4S B4663671 methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-2-thiophenecarboxylate

methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-2-thiophenecarboxylate

Cat. No.: B4663671
M. Wt: 294.33 g/mol
InChI Key: YFCOGLZAFQMIOU-UHFFFAOYSA-N
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Description

Methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-2-thiophenecarboxylate is a complex organic compound that features a unique combination of isoxazole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-2-thiophenecarboxylate typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium-based catalysts, are often employed to facilitate these reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups are utilized to optimize the production process. These methods help in maintaining consistent reaction conditions and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-2-thiophenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium-based catalysts for cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-2-thiophenecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isoxazole and thiophene rings play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-2-thiophenecarboxylate is unique due to the combination of isoxazole and thiophene rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 3-[(3-ethyl-5-methyl-1,2-oxazole-4-carbonyl)amino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-4-8-10(7(2)19-15-8)12(16)14-9-5-6-20-11(9)13(17)18-3/h5-6H,4H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCOGLZAFQMIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=C(SC=C2)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-2-thiophenecarboxylate
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methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-2-thiophenecarboxylate
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methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-2-thiophenecarboxylate
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methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-2-thiophenecarboxylate
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methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-2-thiophenecarboxylate
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methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-2-thiophenecarboxylate

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